(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SAICAR (hydrate) can be synthesized through a multi-step chemical process involving the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) with L-aspartate in the presence of adenosine triphosphate (ATP). The reaction is catalyzed by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase). The overall reaction can be summarized as follows:
AICAR+L-aspartate+ATP→SAICAR+ADP+Phosphate
Industrial Production Methods
Industrial production of SAICAR (hydrate) typically involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the synthesis of SAICAR, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
SAICAR (hydrate) undergoes various chemical reactions, including:
Oxidation: SAICAR can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAICAR can lead to the formation of succinyl-5-aminoimidazole-4-carboxamide ribonucleotide derivatives.
Scientific Research Applications
SAICAR (hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of purine nucleotides.
Biology: SAICAR is studied for its role in cellular metabolism and energy production.
Medicine: Research has shown that SAICAR stimulates pyruvate kinase isoform M2 (PKM2), promoting cancer cell survival under glucose-limited conditions
Industry: It is used in the production of nucleotide-based pharmaceuticals and biochemical research reagents.
Mechanism of Action
SAICAR (hydrate) exerts its effects primarily through the activation of pyruvate kinase isoform M2 (PKM2). This activation occurs in an isozyme-selective manner, with an effective concentration (EC50) of 0.3 mM . The interaction between SAICAR and PKM2 leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (Erk1/2), which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A precursor in the purine synthesis pathway.
IMP (Inosine monophosphate): Another intermediate in purine nucleotide biosynthesis.
XMP (Xanthosine monophosphate): Involved in the conversion of IMP to guanosine monophosphate (GMP).
Uniqueness of SAICAR
SAICAR (hydrate) is unique due to its specific role in activating PKM2 and promoting cancer cell survival under glucose-limited conditions. This property distinguishes it from other intermediates in the purine synthesis pathway, making it a valuable compound for research in cancer metabolism and potential therapeutic applications .
Properties
Molecular Formula |
C13H21N4O13P |
---|---|
Molecular Weight |
472.30 g/mol |
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate |
InChI |
InChI=1S/C13H19N4O12P.H2O/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);1H2/t4-,5+,8+,9+,12+;/m0./s1 |
InChI Key |
HDXONPSAWBEBTQ-GMXQVFHASA-N |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O.O |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
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